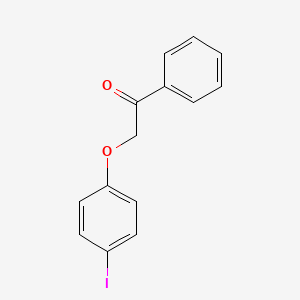
2-(4-iodophenoxy)-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to 2-(4-iodophenoxy)-1-phenylethanone involves intricate chemical reactions. For instance, novel bisphenol-A derivatives were synthesized from acetophenone and phenol using sulfuric acid/thioglycolic acid as catalysts, showing the versatility in modifying phenylethanone structures for various applications (Xu Jian-jun, 2010). Additionally, N-heterocycle substituted phenylethanone derivatives were prepared, showcasing the compound's adaptability in forming novel chemical structures (Mao Ze-we, 2015).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds, such as 2-(4-methoxybenzylthio)-1-phenylethanone, have provided insights into their solid-state structures and the influence of substituents on their conformation and electron distribution (M. R. P. Heravi et al., 2009).
Chemical Reactions and Properties
The chemical reactivity and properties of phenylethanone derivatives have been explored through various reactions, such as the synthesis of polyurethanes and polyimides, demonstrating their potential in creating advanced materials with desirable thermal and mechanical properties (Chin‐Ping Yang et al., 2002).
Physical Properties Analysis
The physical properties, including solubility, thermal stability, and molecular weight, of compounds synthesized from phenylethanone derivatives have been extensively studied, providing valuable information for their potential application in different fields, such as material science (Luc Ubaghs et al., 2004).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents and the ability to form complex structures, have been highlighted in studies focusing on the synthesis and characterization of novel compounds. These studies underline the compound's versatility and potential in the development of new chemical entities with targeted properties (Runsheng Xu et al., 2010).
Propiedades
IUPAC Name |
2-(4-iodophenoxy)-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO2/c15-12-6-8-13(9-7-12)17-10-14(16)11-4-2-1-3-5-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSNTMYVYFDZSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodophenoxy)-1-phenylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

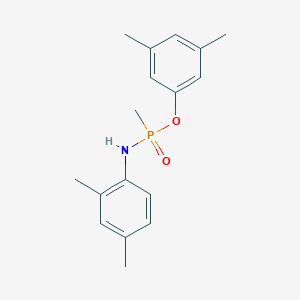
![1-(3-{[(3R*,4S*)-3-amino-4-propylpyrrolidin-1-yl]carbonyl}phenyl)imidazolidin-2-one](/img/structure/B5645951.png)
![3-isopropyl-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5645955.png)
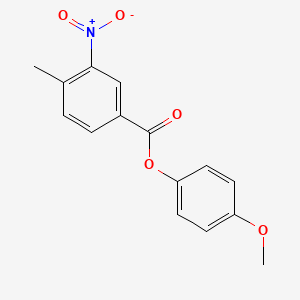
![1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5645963.png)
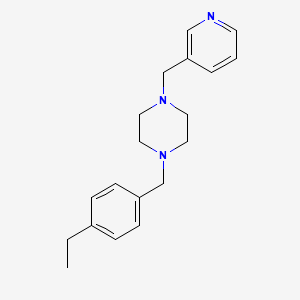
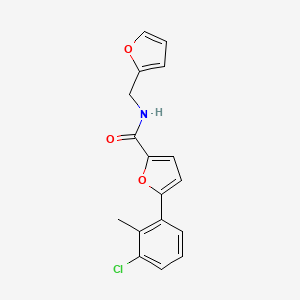
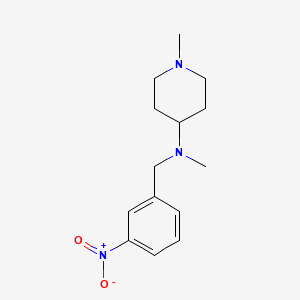
![3-({2-[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5645993.png)

![3,5-dichloro-N,4-dimethyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}benzamide](/img/structure/B5646006.png)
![1-[(5-ethyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine](/img/structure/B5646014.png)
![2-[5-(difluoromethyl)-3-isoxazolyl]phenol](/img/structure/B5646029.png)
![5-chloro-2-methoxy-4-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyridine](/img/structure/B5646034.png)